molecular formula C19H20F3N5O4 B569384 N-Demethyl Alogliptin-2,2,2-trifluoroacetate CAS No. 1262205-67-3

N-Demethyl Alogliptin-2,2,2-trifluoroacetate

Cat. No. B569384
CAS RN: 1262205-67-3
M. Wt: 439.395
InChI Key: MTLWKABDEWRRSI-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Demethyl Alogliptin-2,2,2-trifluoroacetate” is a chemical compound with the molecular formula C19H20F3N5O4 . It is a derivative of Alogliptin, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat hyperglycemia in patients with type 2 diabetes mellitus .


Molecular Structure Analysis

The molecular structure of “N-Demethyl Alogliptin-2,2,2-trifluoroacetate” is complex, with a molecular weight of 439.39 . It contains several functional groups, including a trifluoroacetate group, a pyrimidinyl group, and a benzonitrile group .

Mechanism of Action

As a derivative of Alogliptin, “N-Demethyl Alogliptin-2,2,2-trifluoroacetate” may share a similar mechanism of action. Alogliptin inhibits dipeptidyl peptidase 4 (DPP-4), which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon like peptide 1 (GLP-1). The inhibition of DPP-4 increases the amount of active plasma incretins which helps with glycemic control .

Safety and Hazards

“N-Demethyl Alogliptin-2,2,2-trifluoroacetate” is intended for research use only and is not intended for diagnostic or therapeutic use . As with all chemicals, it should be handled with care and appropriate safety measures should be taken.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of N-Demethyl Alogliptin-2,2,2-trifluoroacetate involves the demethylation of Alogliptin followed by the reaction with trifluoroacetic anhydride to form the trifluoroacetate ester.", "Starting Materials": ["Alogliptin", "Trifluoroacetic anhydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid"], "Reaction": ["Step 1: Alogliptin is dissolved in methanol and sodium hydroxide is added as a catalyst.", "Step 2: The reaction mixture is stirred at room temperature for several hours to allow for demethylation of Alogliptin to form N-Demethyl Alogliptin.", "Step 3: The reaction mixture is acidified with hydrochloric acid to form N-Demethyl Alogliptin hydrochloride.", "Step 4: Trifluoroacetic anhydride is added to the reaction mixture to form N-Demethyl Alogliptin-2,2,2-trifluoroacetate.", "Step 5: The reaction mixture is stirred at room temperature for several hours to allow for the completion of the reaction.", "Step 6: The product is isolated and purified using standard techniques."] }

CAS RN

1262205-67-3

Product Name

N-Demethyl Alogliptin-2,2,2-trifluoroacetate

Molecular Formula

C19H20F3N5O4

Molecular Weight

439.395

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C17H19N5O2.C2HF3O2/c18-9-12-4-1-2-5-13(12)10-22-16(8-15(23)20-17(22)24)21-7-3-6-14(19)11-21;3-2(4,5)1(6)7/h1-2,4-5,8,14H,3,6-7,10-11,19H2,(H,20,23,24);(H,6,7)/t14-;/m1./s1

InChI Key

MTLWKABDEWRRSI-PFEQFJNWSA-N

SMILES

C1CC(CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N.C(=O)(C(F)(F)F)O

synonyms

2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzonitrile-2,2,2-trifluoroacetate

Origin of Product

United States

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